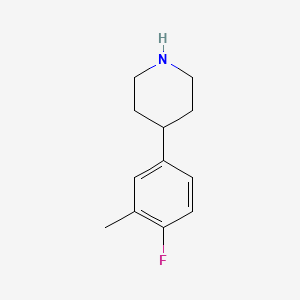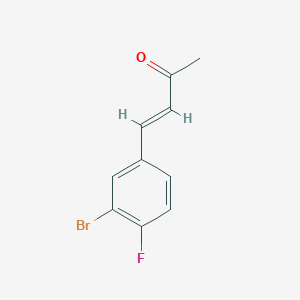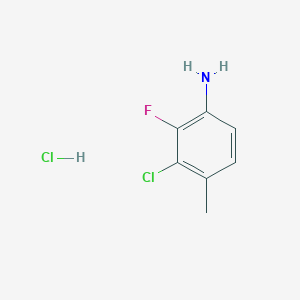carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, methoxy groups, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4,5-dimethoxybenzoic acid: Used as a starting material for various syntheses.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Another derivative with distinct properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of bromine, methoxy groups, and propanoic acid moiety provides unique reactivity and binding properties, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H29BrN2O8 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
InChI Key |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)










